Cas no 130397-02-3 (1,4-Benzodioxin-6-methanamine,2,3-dihydro-N,N-dimethyl-a-(phenylmethyl)-, hydrochloride (1:1))

1,4-Benzodioxin-6-methanamine,2,3-dihydro-N,N-dimethyl-a-(phenylmethyl)-, hydrochloride (1:1) structure
130397-02-3 structure
Product Name:1,4-Benzodioxin-6-methanamine,2,3-dihydro-N,N-dimethyl-a-(phenylmethyl)-, hydrochloride (1:1)
Numero CAS:130397-02-3
MF:C18H22ClNO2
MW:319.82578420639
CID:186421
PubChem ID:3076164
Update Time:2025-04-19

1,4-Benzodioxin-6-methanamine,2,3-dihydro-N,N-dimethyl-a-(phenylmethyl)-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzodioxin-6-methanamine,2,3-dihydro-N,N-dimethyl-a-(phenylmethyl)-, hydrochloride (1:1)
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine,hydrochloride
    • 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylm ethyl)-, hydrochloride
    • N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
    • 130397-02-3
    • DTXSID40926715
    • 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylmethyl)-, hydrochloride
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine;hydrochloride
    • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethan-1-amine--hydrogen chloride (1/1)
    • Inchi: 1S/C18H21NO2.ClH/c1-19(2)16(12-14-6-4-3-5-7-14)15-8-9-17-18(13-15)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H
    • Chiave InChI: KGYIMPALTZMCJJ-UHFFFAOYSA-N
    • Sorrisi: Cl.O1CCOC2C=CC(=CC1=2)C(CC1C=CC=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 319.13406
  • Massa monoisotopica: 319.134
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 314
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.7Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 371.3°Cat760mmHg
  • Punto di infiammabilità: 117.4°C
  • PSA: 21.7
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti